[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol [4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol
Brand Name: Vulcanchem
CAS No.: 1379349-77-5
VCID: VC6798340
InChI: InChI=1S/C6H6Cl2N2OS/c1-12-6-9-4(7)3(2-11)5(8)10-6/h11H,2H2,1H3
SMILES: CSC1=NC(=C(C(=N1)Cl)CO)Cl
Molecular Formula: C6H6Cl2N2OS
Molecular Weight: 225.09

[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol

CAS No.: 1379349-77-5

Cat. No.: VC6798340

Molecular Formula: C6H6Cl2N2OS

Molecular Weight: 225.09

* For research use only. Not for human or veterinary use.

[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol - 1379349-77-5

Specification

CAS No. 1379349-77-5
Molecular Formula C6H6Cl2N2OS
Molecular Weight 225.09
IUPAC Name (4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methanol
Standard InChI InChI=1S/C6H6Cl2N2OS/c1-12-6-9-4(7)3(2-11)5(8)10-6/h11H,2H2,1H3
Standard InChI Key XUBKYAVIDXQDJL-UHFFFAOYSA-N
SMILES CSC1=NC(=C(C(=N1)Cl)CO)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol (CAS No. 1379349-77-5) belongs to the pyrimidine family, a class of heterocyclic aromatic compounds featuring a six-membered ring with nitrogen atoms at positions 1 and 3. Its molecular formula is C6H6Cl2N2OS\text{C}_6\text{H}_6\text{Cl}_2\text{N}_2\text{OS}, with a molecular weight of 225.09 g/mol. The IUPAC name, (4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methanol, reflects the chlorine atoms at positions 4 and 6, a methylsulfanyl group at position 2, and a hydroxymethyl substituent at position 5.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Registry Number1379349-77-5
Molecular FormulaC6H6Cl2N2OS\text{C}_6\text{H}_6\text{Cl}_2\text{N}_2\text{OS}
Molecular Weight225.09 g/mol
Synonyms(4,6-Dichloro-2-methylthiopyrimidin-5-yl)methanol

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis route for [4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol is documented in the literature, analogous pyrimidine derivatives provide methodological insights. A patent describing the synthesis of 4,6-dichloro-2-methylpyrimidine (CN102432547A) offers a relevant framework . The process involves:

  • Condensation: Sodium methoxide-mediated reaction of dimethyl malonate with acetamidine hydrochloride in methanol to form 4,6-dihydroxy-2-methylpyrimidine .

  • Chlorination: Treatment with triphosgene (a safer alternative to phosgene) in dichloroethane to replace hydroxyl groups with chlorine atoms .

For the target compound, introducing the methylsulfanyl group likely requires substituting the methyl group in intermediate stages. A plausible modification involves thiolation using methanesulfenyl chloride or displacement reactions with methylthiolate nucleophiles.

Table 2: Comparative Chlorination Reagents

ReagentAdvantagesLimitations
POCl₃High reactivityToxic, corrosive
TriphosgeneSafer handling, reduced environmental impactRequires controlled conditions

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s structure positions it as a precursor for nucleoside analogs and kinase inhibitors. Key functional groups enable further derivatization:

  • Chlorine Atoms: Serve as leaving groups for nucleophilic aromatic substitution, facilitating the introduction of amines or alkoxy groups.

  • Methylsulfanyl Group: Enhances lipophilicity, potentially improving blood-brain barrier penetration in CNS-targeted drugs.

SupplierPurityQuantityPrice (USD)
AstaTech95%0.1 g246
Parchem95%1 g830

Future Research Directions

Mechanistic Studies

Elucidating the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) could expand its utility in medicinal chemistry.

Toxicology Profiling

In vitro assays to assess cytotoxicity and metabolic stability are critical for preclinical development.

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